In-Depth Technical Guide: Physicochemical Properties and Applications of (1S)-1-(3-Aminophenyl)ethanol
In-Depth Technical Guide: Physicochemical Properties and Applications of (1S)-1-(3-Aminophenyl)ethanol
Executive Summary
(1S)-1-(3-Aminophenyl)ethanol is a highly valuable chiral building block utilized extensively in pharmaceutical development and fine chemical synthesis. Characterized by its bifunctional nature—possessing both an aromatic primary amine and a secondary benzylic alcohol—this molecule offers versatile sites for orthogonal derivatization. This whitepaper provides a comprehensive analysis of its physicochemical properties, structural characteristics, and laboratory protocols for characterization, tailored for research scientists and drug development professionals.
Molecular Identity and Structural Characteristics
The molecule, designated as (1S)-1-(3-aminophenyl)ethanol (CAS: 201939-72-2), is the S-enantiomer of 1-(3-aminophenyl)ethanol (racemate CAS: 2454-37-7) . The presence of the stereocenter at the benzylic carbon dictates its utility in asymmetric synthesis. Specifically, it serves as a critical intermediate in the production of enantiopure active pharmaceutical ingredients (APIs), such as acetylcholinesterase inhibitors (e.g., Rivastigmine analogues) .
Physicochemical Properties
Understanding the physicochemical profile of (1S)-1-(3-aminophenyl)ethanol is critical for optimizing reaction conditions, extraction procedures, and chromatographic separations. The following table summarizes the core quantitative properties based on empirical data and predictive modeling , :
| Property | Value / Description | Causality / Significance in Development |
| Molecular Formula | C8H11NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 137.18 g/mol | Low molecular weight, ideal for fragment-based drug design. |
| LogP (Octanol/Water) | ~0.6 | Indicates moderate lipophilicity; favors biological absorption but requires co-solvents in aqueous assays. |
| Topological Polar Surface Area | 46.3 Ų | Facilitates good membrane permeability, critical for CNS-targeting API intermediates. |
| Hydrogen Bond Donors | 2 (-NH2, -OH) | Enables strong intermolecular interactions with chiral stationary phases and target proteins. |
| Hydrogen Bond Acceptors | 2 (-NH2, -OH) | Contributes to solvation in polar protic solvents like methanol and ethanol. |
| pKa (Predicted) | ~4.6 (Amine), ~14.5 (Hydroxyl) | Dictates pH-dependent ionization; basic extractions must be performed strictly above pH 7. |
| Melting Point | 66 °C – 71 °C | Indicates a stable crystalline solid at room temperature. |
| Boiling Point | 217 °C (at 760 mmHg) | High boiling point reflects strong intermolecular hydrogen bonding in the liquid state. |
Mechanistic Role in Asymmetric Synthesis & Drug Development
The bifunctional nature of (1S)-1-(3-aminophenyl)ethanol allows for orthogonal synthetic strategies. The aromatic amine is highly nucleophilic and can undergo selective N-alkylation or reductive amination. Conversely, the secondary benzylic alcohol can be activated (e.g., via mesylation or tosylation) for stereospecific substitution reactions (SN2), which invert the stereocenter to the R-configuration if required. This logical relationship makes it an indispensable precursor for complex chiral scaffolds.
Synthetic utility of (1S)-1-(3-aminophenyl)ethanol in API development.
Experimental Protocols: Analytical and Physicochemical Characterization
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the fundamental causality behind each methodological step.
Protocol 1: Chiral Purity Determination via High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: The enantiomeric excess (ee%) of the 1S isomer must be rigorously verified before downstream synthesis. The use of a cellulose-based chiral stationary phase (e.g., Chiralcel OD-H) is predicated on the capacity of the carbamate linkages in the stationary phase to form transient, stereoselective hydrogen bonds with the hydroxyl and primary amine groups of the analyte.
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Sample Preparation: Dissolve 1.0 mg of (1S)-1-(3-aminophenyl)ethanol in 1.0 mL of HPLC-grade Hexane/Isopropanol (80:20 v/v).
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Self-Validation: Ensure complete dissolution through sonication. Any particulate matter will not only block the column frit but also cause erratic peak areas, invalidating the ee% calculation.
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Column Equilibration: Purge the Chiralcel OD-H column (250 x 4.6 mm, 5 µm) with the mobile phase (Hexane/Isopropanol/Diethylamine 80:20:0.1 v/v/v) at 1.0 mL/min until a stable baseline is achieved.
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Causality: Diethylamine is added as a basic peak modifier. It suppresses secondary interactions between the basic aniline group of the analyte and residual acidic silanols on the silica support, preventing severe peak tailing.
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Injection and Separation: Inject 10 µL of the sample. Maintain the column compartment at a constant 25 °C to ensure thermodynamic consistency in chiral recognition.
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Detection: Monitor the eluent via UV detection at 254 nm, corresponding to the robust π-π* transition of the aromatic ring.
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Data Analysis: Calculate the enantiomeric excess by integrating the area under the curve (AUC) for the 1S peak relative to any trace 1R peak.
Experimental workflow for the chiral HPLC analysis of the compound.
Protocol 2: pKa Determination via Potentiometric Titration
Expertise & Causality: Potentiometric titration is utilized because the molecule possesses two distinct ionizable groups. The aniline nitrogen undergoes protonation at low pH, while the hydroxyl group deprotonates at highly alkaline pH.
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Solvent Preparation: Prepare a 50% (v/v) Methanol/Water co-solvent system.
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Causality: The co-solvent maintains the solubility of the neutral species during the titration, preventing precipitation which would skew the electromotive force (EMF) readings and yield false pKa values.
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Analyte Dissolution: Dissolve 50 mg of the compound in 50 mL of the co-solvent system. Add 0.1 M HCl dropwise to lower the initial pH to ~2.0, ensuring the amine is fully protonated.
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Titration: Titrate the solution with standardized 0.1 M NaOH under a continuous nitrogen atmosphere.
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Self-Validation: The nitrogen blanket prevents the absorption of atmospheric CO2. CO2 forms carbonic acid in water, which acts as a buffer and introduces a systematic error in the basic pH range, masking the hydroxyl deprotonation curve.
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Data Plotting: Plot the volume of titrant against the measured pH. The first inflection point corresponds to the deprotonation of the anilinium ion (yielding the exact pKa ~4.6).
